

An In-depth Technical Guide to the Structure-Activity Relationship of ML204

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML204

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This guide provides a comprehensive technical overview of **ML204**, a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels. **ML204** has emerged as a critical pharmacological tool for investigating the physiological roles of these channels and holds therapeutic potential for TRPC4/5-mediated pathologies.^[1] This document details the structure-activity relationship (SAR), mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Compound Profile

- Compound Name: **ML204**^[2]
- Chemical Name: 4-Methyl-2-(1-piperidiny)quinoline^{[2][3]}
- Molecular Formula: C₁₅H₁₈N₂^{[3][4]}
- Molecular Weight: 226.32 g/mol ^{[3][4]}
- Mechanism of Action: Direct channel blocker of TRPC4 and TRPC5.^{[1][5]} Its inhibitory action is independent of the G-protein coupled receptor (GPCR) activation pathway, indicating a direct interaction with the channel protein.^{[6][7]}

Quantitative Data: Structure-Activity Relationship (SAR) of ML204 Analogs

The following table summarizes the SAR data for **ML204** and its analogs, detailing how structural modifications to the 4-methyl-2-(1-piperidinyl)quinoline core affect its inhibitory activity on TRPC4 channels. The data is derived from fluorescent-based intracellular Ca^{2+} assays.

Compound ID	R-Group Modification (Piperidinyl Moiety)	Quinoline Modification	TRPC4 IC ₅₀ (μM)	Selectivity vs. TRPC6 (Fold)
ML204 (1)	Piperidine	4-Methyl	0.96	~19
2	Pyrrolidine	4-Methyl	2.75	~5.4
3	Homopiperazine	4-Methyl	1.50	9.7
4	4-Methylpiperidine	4-Methyl	5.3	-
5	4-Phenylpiperidine	4-Methyl	12.6	-
6	Piperazine	4-Methyl	Inactive	-
7	Morpholine	4-Methyl	>20	-
9	Diethylamine	4-Methyl	5.2	-
13	3-Methylpyrrolidine	4-Methyl	2.5	-

Data synthesized from Miller et al., J Biol Chem, 2011.[\[2\]](#)[\[7\]](#)

SAR Summary: The initial SAR studies focused on modifying the piperidinyl and quinoline moieties of **ML204**.[\[7\]](#)

- **Piperidinyll Moiety:** The piperidine ring is crucial for potent activity. Both contracting (pyrrolidine, 2) and expanding (homopiperazine, 3) the ring size resulted in a decrease in potency.^[7] Substitutions on the piperidine ring, such as with methyl (4) or phenyl (5) groups, were poorly tolerated and led to a significant loss of activity.^[7] The introduction of heteroatoms, as seen in the morpholine (7) and piperazine (6) analogs, also dramatically reduced or abolished activity.^[7] Acyclic analogs, like the diethylamine derivative (9), showed a notable decrease in potency.^[7]
- **Quinoline Moiety:** Further exploration of the quinoline portion of the molecule was initiated based on the more potent piperazine, pyrrolidine, and homopiperazine analogs.^[7]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of **ML204** are provided below.

3.1. Fluorescent Intracellular Ca²⁺ Influx Assay

This high-throughput assay measures changes in intracellular calcium in response to TRPC4 activation and inhibition.

- **Cell Culture:** HEK293 cells stably co-expressing human TRPC4 and a G-protein coupled receptor (e.g., μ -opioid receptor) are plated in 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.^[6]
- **Dye Loading:** A loading buffer is prepared containing a calcium-sensitive fluorescent dye (e.g., 2 μ M Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS).^[6] The cells are incubated with the dye-loading solution for 60 minutes at 37°C in the dark.^[6]
- **Compound Addition:** Serial dilutions of **ML204** are prepared in HBSS. After incubation, the cells are washed twice with HBSS to remove excess dye.^[6] The compound dilutions are then added to the respective wells and incubated for 10-20 minutes at room temperature.^[6]
- **Assay and Data Acquisition:** A fluorescence microplate reader (e.g., FLIPR or FlexStation) is used to measure baseline fluorescence. A TRPC4 agonist, such as a specific GPCR agonist

(e.g., 300 nM DAMGO for μ -opioid receptor), is added to all wells to activate the channels.[2]
[6]

- **Data Analysis:** The increase in fluorescence intensity, corresponding to Ca^{2+} influx, is measured. The inhibitory effect of **ML204** is quantified by its ability to reduce this fluorescence increase. The percentage of inhibition is plotted against the **ML204** concentration to determine the IC_{50} value.[6]

3.2. Whole-Cell Patch-Clamp Electrophysiology

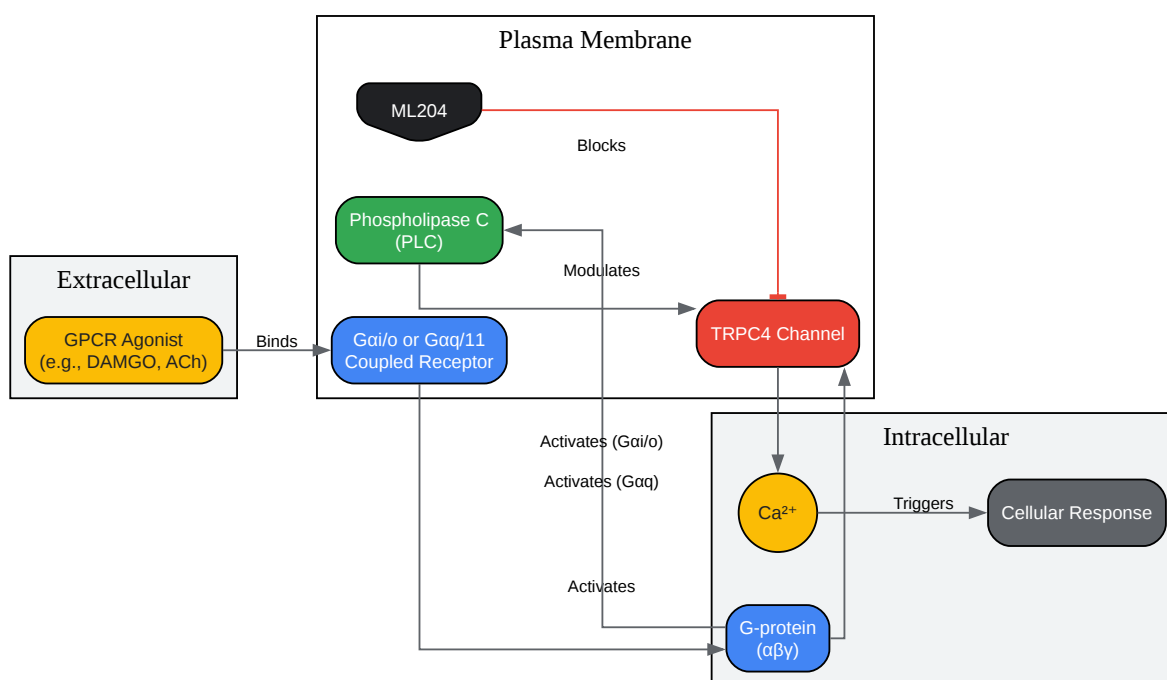
This technique directly measures the ion currents flowing through TRPC4 channels, providing high-resolution data on the inhibitor's effects.

- **Cell Preparation:** Cells expressing TRPC4 channels (e.g., HEK293 cells co-expressing TRPC4 β and μ -opioid receptors) are grown on glass coverslips.[6][7]
- **Pipette and Solutions:** Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 M Ω . [6]
 - **Intracellular (pipette) solution (in mM):** 140 Cs-aspartate, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.[6][7]
 - **Extracellular (bath) solution (in mM):** 140 NaCl, 5 KCl, 2 CaCl_2 , 1 MgCl_2 , 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[6]
- **Recording:** The whole-cell configuration is established. The voltage across the cell membrane is clamped, and ionic currents are recorded.[6] TRPC4 currents are activated by a GPCR agonist (e.g., 50 nM DAMGO).[7] To investigate direct channel blocking, currents can also be activated by including 0.1 mM GTPyS in the intracellular solution to persistently activate G-proteins.[7]
- **Compound Application:** Once a stable baseline current is established, solutions containing different concentrations of **ML204** are perfused into the bath.[6] Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to determine the current-voltage (I-V) relationship.[6]

- Data Analysis: The amplitude of the TRPC4-mediated current is measured at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of **ML204**.^[6] The percentage of inhibition for each concentration is calculated and plotted against the logarithm of the **ML204** concentration to determine the IC₅₀ value.^[6]

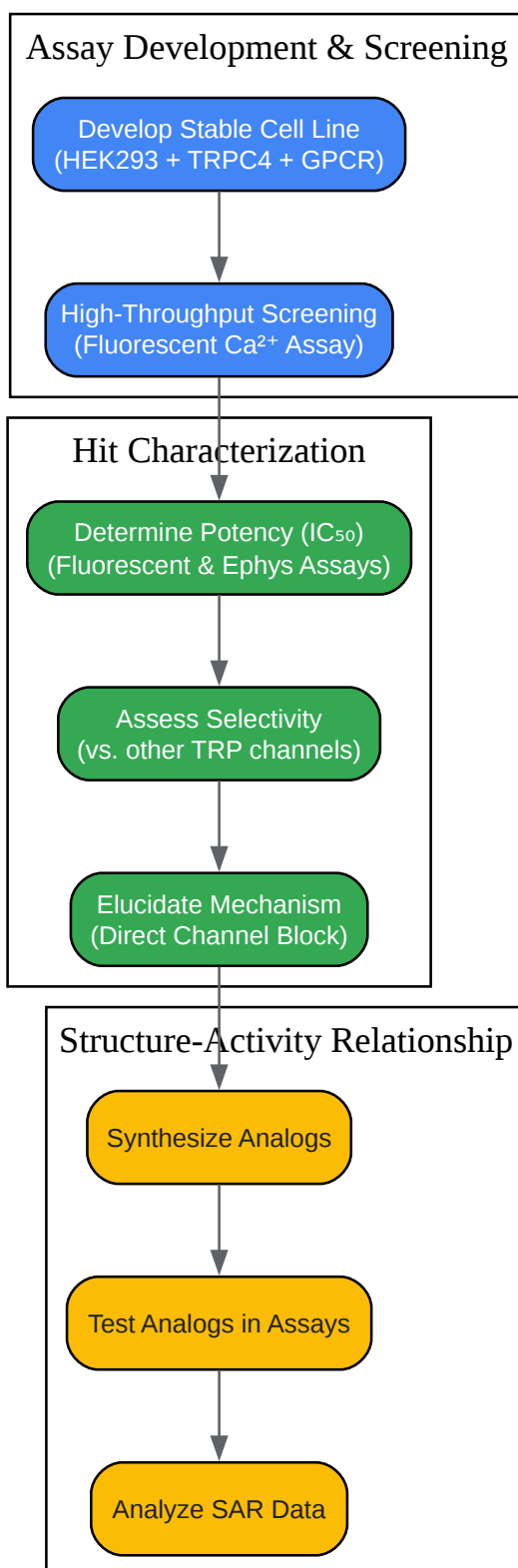
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by **ML204** and the general experimental workflow for its characterization.



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Caption: GPCR-mediated activation of TRPC4 and its inhibition by **ML204**.



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Caption: General workflow for the discovery and characterization of **ML204**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure-Activity Relationship of ML204]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676640#understanding-the-structure-activity-relationship-of-ml204]

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